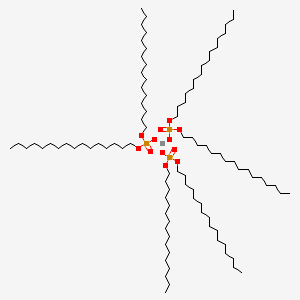
Ethyl cartrizoate
Vue d'ensemble
Description
Ethyl cartrizoate is a radiopaque contrast agent that is commonly used in medical imaging procedures such as computed tomography (CT) scans and angiography. It was first synthesized in the 1960s and has since been used as a diagnostic tool in a wide range of medical applications.
Applications De Recherche Scientifique
Carcinogenicity of Alcoholic Beverages :
- This study by Baan et al. (2007) at the International Agency for Research on Cancer (IARC) reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate, a frequent contaminant in fermented foods and beverages. The assessments are published in volume 96 of the IARC Monographs (Baan et al., 2007).
Research Study in Chemistry Class :
- Han Li-rong (2010) discussed the application of research studies in chemistry teaching, using “Ethyl bromide” as a case study. This approach involved students raising questions before class and engaging in depth discussions, illustrating the importance of research studies in chemistry education (Han Li-rong, 2010).
Ethylene Glycol Utilization :
- Research by Franden et al. (2018) on engineering Pseudomonas putida KT2440 for efficient ethylene glycol utilization. Ethylene glycol is used in various industrial processes, and this study provides insights into its metabolism through microbial processes (Franden et al., 2018).
Ethylene Oxide Sterilization :
- Mendes et al. (2007) reviewed ethylene oxide sterilization, particularly for medical devices. This paper discusses the progress in ethylene oxide sterilization, its action mechanism, toxicity, cycle design, and validation (Mendes et al., 2007).
Chemistry for Peptide and Protein PEGylation :
- Roberts et al. (2002) reviewed the chemistry of poly(ethylene glycol) (PEG) for the covalent modification of biological macromolecules and surfaces, focusing on peptides and proteins. The paper highlights the reasons for PEGylation and discusses various PEG functional groups used for attachment (Roberts et al., 2002).
Ultrasound in Enzymatic Resolution :
- Ribeiro et al. (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound. The study explored the effects of ultrasound on the reaction time and yield of enzymatic hydrolysis (Ribeiro et al., 2001).
Propriétés
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRUIDLJDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205774 | |
| Record name | Ethyl cartrizoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cartrizoate | |
CAS RN |
5714-09-0 | |
| Record name | Ethyl cartrizoate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cartrizoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL CARTRIZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)







